6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-12-10-14(11-17(24)20(12)2)26-13-6-8-22(9-7-13)18(25)15-4-5-16(23)21(3)19-15/h4-5,10-11,13H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKKWVDXLSFJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.53 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a dihydropyridine derivative contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. A study comparing various pyridazine derivatives found that certain modifications led to enhanced activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising alternative for treating infections .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it was noted that the compound could inhibit the proliferation of cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .
Neuropharmacological Effects
The compound has shown potential in modulating neurotransmitter systems. Behavioral tests in animal models indicate that it may enhance serotonergic activity, which could be beneficial in treating mood disorders. The pharmacological profile suggests that it might act as an antidepressant or anxiolytic agent by influencing serotonin receptors .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of pyridazine revealed that modifications at specific positions significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structural features were analyzed using molecular docking techniques to understand the interaction with bacterial enzymes .
- Cytotoxicity in Cancer Cells : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Flow cytometry assays confirmed that treated cells underwent apoptosis, further validating its potential as an anticancer agent .
Data Tables
Scientific Research Applications
Key Structural Features
- Dihydropyridine Ring : Contributes to the compound's electron-rich character, which may enhance its reactivity and interaction with biological systems.
- Pyridazinone Moiety : Known for its diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
- Piperidine Linkage : Often associated with increased bioavailability and improved pharmacokinetic properties.
Example Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Dihydropyridine + Piperidine derivative | Formation of intermediate |
| 2 | Cyclization | Pyridazinone precursor + coupling agent | Formation of target compound |
| 3 | Purification | Chromatography (e.g., HPLC) | Pure compound |
Antimicrobial Activity
Research indicates that compounds similar in structure to 6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of pyridazinones showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer activity:
- Mechanism of Action : Compounds with similar frameworks have been reported to induce apoptosis in cancer cell lines by targeting specific kinases involved in cell proliferation .
Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives may possess neuroprotective properties:
- Research Insights : Studies have shown that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of pyridazinone derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that modifications on the core structure can enhance efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds found that specific substitutions on the pyridazinone ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural optimization for enhancing therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
